3-Chloro vs. 3-Bromoazetidine: Molecular Weight and Atom Economy Differentiation
The 3-chloroazetidine scaffold (free base MW 91.54 g/mol) is significantly lighter than its bromo counterpart (free base MW ~136.0 g/mol). This difference in molecular weight directly impacts lead optimization metrics like ligand efficiency (LE) and lipophilic ligand efficiency (LLE). For a medicinal chemist, selecting the chloro derivative can help maintain a lower molecular weight and potentially improve LLE, which are critical factors in early drug discovery. Furthermore, 3-bromoazetidines typically show higher reactivity in nucleophilic substitution reactions compared to chloro analogs, which can be a disadvantage if controlled, selective modification is required [1].
| Evidence Dimension | Molecular Weight and Inferred Reactivity |
|---|---|
| Target Compound Data | Free base MW: 91.54 g/mol. Reactivity: Moderate. |
| Comparator Or Baseline | 3-Bromoazetidine: Free base MW: ~136.0 g/mol. Reactivity: Typically higher. |
| Quantified Difference | 3-Chloroazetidine free base is approximately 33% lighter than 3-bromoazetidine. |
| Conditions | Physicochemical property comparison; reactivity difference noted in literature . |
Why This Matters
This quantifies a critical material difference for procurement: choosing the chloro building block offers a clear advantage in controlling molecular weight and managing reactivity in complex synthetic sequences.
- [1] PubChem. 3-Bromoazetidine hydrochloride. PubChem CID 16123585. Accessed 2026-04-21. View Source
